molecular formula C9H16BrN3 B13066698 4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine

4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13066698
M. Wt: 246.15 g/mol
InChI Key: PIQSKYIUVGMASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine ( 1936555-39-3) is a brominated pyrazole derivative characterized by a molecular formula of C 9 H 16 BrN 3 and a molecular weight of 246.15 g/mol. This compound features a branched 3-methylpentan-2-yl group at the 1-position of the pyrazole ring and an amine substituent at the 3-position, creating a versatile scaffold for chemical synthesis and drug discovery . The pyrazole core is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities. Research indicates that pyrazole derivatives exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antifungal effects . The presence of the bromine atom at the 4-position makes this compound a particularly valuable intermediate for further chemical exploration, as it can undergo various cross-coupling reactions, such as Suzuki and Heck reactions, to generate more complex molecules for screening and development . In scientific research, this compound serves as a key building block for the synthesis of novel chemical entities. Its potential applications include use as an intermediate for phosphatidylinositol-3-kinase (PI3K) inhibitors, which are investigated for antitumor therapies, and for the development of calcium release-activated calcium (CRAC) channel inhibitors, which are potential agents for treating inflammatory conditions like rheumatoid arthritis and asthma . Computational chemistry data on similar pyrazole compounds suggest high gastrointestinal absorption and blood-brain barrier permeation, making this structural class of interest for central nervous system (CNS) target research . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H16BrN3

Molecular Weight

246.15 g/mol

IUPAC Name

4-bromo-1-(3-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H16BrN3/c1-4-6(2)7(3)13-5-8(10)9(11)12-13/h5-7H,4H2,1-3H3,(H2,11,12)

InChI Key

PIQSKYIUVGMASV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)N1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Alkylation: The final step involves the introduction of the 3-methylpentan-2-yl group at the 1-position of the pyrazole ring. This can be done using an alkyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles with different functional groups at the 4-position.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered electronic and steric properties.

Scientific Research Applications

4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the alkyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often studied through biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares key structural analogs, focusing on substituent variations and their impact on properties:

Compound Name (CAS) Substituent at Position 1 Molecular Weight (g/mol) Key Properties/Data Reference ID
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (1934835-20-7) 3-methylbutan-2-yl (branched C₅) 232.12 Lower lipophilicity (logP ≈ 2.3); shorter alkyl chain reduces steric hindrance
4-Bromo-1-methyl-1H-pyrazol-3-amine (89088-55-1) Methyl (C₁) 176.02 Higher solubility in polar solvents; simpler synthesis via NaH/CH₃I alkylation
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine (1001757-57-8) 4-fluorobenzyl (aromatic) 270.11 Enhanced π-π stacking potential; fluorine introduces electron-withdrawing effects
4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine (1006481-47-5) Isopropyl (branched C₃) 204.07 Intermediate steric bulk; used in agrochemical intermediates
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (1546273-34-0) Heterocyclic (pyrazolylmethyl) 256.11 Bidentate coordination sites; potential for metal complexation

Electronic and Reactivity Trends

  • Bromine Position : Bromine at position 4 (common across analogs) enables nucleophilic substitution reactions. For example, in 4-Bromo-1-methyl-1H-pyrazol-3-amine , bromine can be replaced by amines or thiols under mild conditions.
  • Substituent Electronic Effects : Aromatic substituents (e.g., 4-fluorobenzyl in CAS 1001757-57-8) increase electron density at the pyrazole ring, altering NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons). In contrast, aliphatic groups (e.g., 3-methylpentan-2-yl) shield the ring, leading to upfield shifts in ¹H NMR.

Biological Activity

4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound characterized by a pyrazole ring, which includes two nitrogen atoms. Its unique structure, featuring a bromine atom at the 4-position and a branched alkyl side chain, suggests potential biological activities that merit investigation. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₆BrN₃
  • Molecular Weight : 246.15 g/mol
  • CAS Number : 1936555-39-3

Pharmacological Activity

The pyrazole scaffold has been recognized for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific activities of this compound are under preliminary investigation, but insights can be drawn from related compounds.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. Compounds with similar structures have exhibited antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. These studies suggest that modifications in the pyrazole ring can enhance cytotoxicity against tumor cells .

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains and fungi. For example, certain derivatives were tested against E. coli and Aspergillus niger, demonstrating significant inhibitory effects at specific concentrations .

The mechanism of action for this compound may involve interactions with various biological macromolecules. Studies on related pyrazole compounds indicate that they may act as inhibitors of specific enzymes or receptors involved in inflammatory pathways or cancer progression.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameStructural FeaturesSimilarity Index
4-Bromo-1-methyl-1H-pyrazol-3-aminesBromine at position 4; methyl group at position 10.77
5-Bromo-1-methyl-1H-pyrazol-3-aminesBromine at position 5; methyl group at position 10.65
4-Bromo-1,3-dimethyl-1H-pyrazoleTwo methyl groups; bromine at position 40.67
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrileAcetonitrile substituent; bromine at position 20.66

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Anti-inflammatory Effects : A study synthesized novel pyrazole derivatives that showed substantial inhibition of TNF-alpha and IL6 in vitro, suggesting a strong anti-inflammatory profile .
  • Anticancer Research : Pyrazole-based compounds were tested against multiple cancer cell lines, revealing significant cytotoxic effects and establishing a basis for further development in cancer therapy .
  • Antimicrobial Screening : Derivatives were screened against common pathogens, showing promising results that warrant further exploration into their use as antimicrobial agents .

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